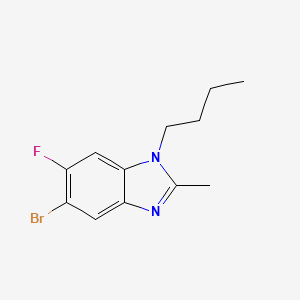

5-Bromo-1-butyl-6-fluoro-2-methyl-1,3-benzodiazole

Description

Historical Context of Benzodiazole/Benzimidazole Chemistry

The historical development of benzimidazole chemistry traces back to the late 19th century, with the first synthesis reported in 1872 by Hoebrecker, who described the formation of 2,5- and 2,6-dimethylbenzimidazole through ring closure reactions of benzene-1,2-diamine derivatives. This early work established the foundation for what would become one of the most important heterocyclic systems in medicinal chemistry. The field gained significant momentum in the 1940s when Woolley hypothesized that benzimidazoles could exhibit purine-like biological activities due to their structural similarities, leading to the first comprehensive investigation of their biological properties in 1944. This pivotal moment marked the beginning of systematic research into benzimidazole derivatives as potential therapeutic agents.

The breakthrough discovery that fundamentally transformed benzimidazole research occurred in the 1950s when Brink and colleagues identified 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole as an integral component of vitamin B₁₂ structure. This finding not only validated the biological relevance of benzimidazole derivatives but also sparked intensive research efforts to explore their therapeutic potential. The discovery demonstrated that benzimidazole structures could participate in essential biological processes, providing a strong rationale for developing synthetic analogs with enhanced or modified biological activities. During this period, researchers also recognized that the benzimidazole nucleus provided a stable platform upon which drugs could be developed, leading to systematic structure-activity relationship studies.

The subsequent decades witnessed remarkable progress in benzimidazole chemistry, with significant milestones including the development of thiabendazole as a broad-spectrum anthelmintic in 1961 and the discovery of various proton pump inhibitors in the 1960s. The evolution of synthetic methodologies also contributed to this progress, with improved preparation methods enabling the synthesis of increasingly complex derivatives. The development of microwave-assisted synthesis techniques in later years further revolutionized the field by significantly reducing reaction times and improving yields, particularly for halogenated benzimidazole derivatives. These historical developments established benzimidazole as a privileged scaffold in medicinal chemistry, characterized by its ability to interact with diverse biological targets and exhibit multiple pharmacological activities.

Significance of Halogenated Benzimidazoles in Chemical Research

Halogenated benzimidazoles represent a crucial advancement in heterocyclic chemistry, offering unique advantages that extend beyond their non-halogenated counterparts. The introduction of halogen atoms into the benzimidazole framework significantly alters the electronic distribution, lipophilicity, and binding characteristics of these compounds, often resulting in enhanced biological activity and improved pharmacological properties. Research has demonstrated that halogenation can influence excited state intramolecular proton transfer processes, which has implications for both the chemical reactivity and potential applications of these compounds in fluorescence sensing and other analytical applications. The strategic placement of halogens allows chemists to fine-tune molecular properties and optimize structure-activity relationships for specific therapeutic targets.

The development of halogenated benzimidazole carboxamides has proven particularly significant in targeting specific biological pathways, as exemplified by research into integrin alpha4beta1 antagonists. These studies have shown that halogenated derivatives can achieve high-affinity binding to therapeutic targets, with molecular homology models predicting that the halogen atoms adopt orientations suitable for halogen-hydrogen bonding interactions. This type of interaction represents a relatively recent addition to the repertoire of non-covalent forces utilized in drug design, highlighting the innovative potential of halogenated heterocycles. The ability to incorporate different halogens (fluorine, chlorine, bromine, and iodine) provides researchers with a range of options for modulating molecular properties and achieving desired pharmacological profiles.

The synthetic accessibility of halogenated benzimidazoles has been greatly improved through the development of streamlined synthetic routes that minimize purification requirements and reduce reaction times. Modern synthetic approaches often employ microwave-mediated chemistry to achieve efficient cyclization reactions, with procedures that can deliver halogenated benzimidazole products in yields ranging from 64% to 89%. These methodological advances have made it practical to synthesize diverse libraries of halogenated benzimidazoles for systematic biological evaluation. Furthermore, the incorporation of halogens provides valuable handles for further chemical modification, enabling the development of more complex derivatives through cross-coupling reactions and other advanced synthetic transformations.

The significance of halogenated benzimidazoles extends to their potential applications in radiopharmaceutical development, where the presence of appropriate halogens enables the incorporation of radioisotopes for diagnostic or therapeutic purposes. Fluorinated derivatives offer opportunities for positron emission tomography imaging applications, while iodinated compounds can be developed for radiotherapeutic interventions. This versatility demonstrates the broad utility of halogenated benzimidazoles across multiple areas of chemical and biomedical research, making them valuable targets for continued investigation and development.

Position of this compound in Heterocyclic Chemistry

This compound occupies a unique position within the broader landscape of heterocyclic chemistry due to its sophisticated substitution pattern that combines multiple functional groups with distinct electronic and steric effects. The compound represents an advanced example of poly-substituted benzimidazole derivatives, where each substituent contributes specific properties that collectively determine the overall molecular behavior. The presence of both bromine and fluorine atoms creates a distinctive electronic environment that influences the compound's reactivity, stability, and potential biological activities. This dual halogenation pattern is relatively uncommon in benzimidazole chemistry, making this compound particularly valuable for structure-activity relationship studies.

The structural characteristics of this compound reflect several important trends in modern heterocyclic chemistry, including the strategic use of halogen atoms to modulate molecular properties and the incorporation of alkyl substituents to optimize pharmacokinetic characteristics. The butyl chain at the 1-position provides increased lipophilicity compared to simpler alkyl groups, potentially enhancing membrane permeability and bioavailability. The methyl group at the 2-position occupies a critical location that can influence the compound's ability to form hydrogen bonds and participate in π-π stacking interactions. The specific arrangement of these substituents creates a three-dimensional molecular architecture that distinguishes this compound from other benzimidazole derivatives.

Within the classification system of heterocyclic compounds, this compound belongs to the category of fused aromatic heterocycles containing nitrogen atoms. The benzimidazole core provides the fundamental aromatic character and electron-rich nitrogen centers that are responsible for many of the compound's chemical properties. The systematic naming of this compound reflects the established conventions for describing substituted benzimidazoles, with numerical indicators specifying the positions of each substituent group. This nomenclature system enables precise communication about molecular structure and facilitates the development of structure-activity relationships.

The compound's position in heterocyclic chemistry is further defined by its potential for participating in various chemical reactions typical of benzimidazole derivatives. These include nucleophilic substitution reactions at the halogenated positions, N-alkylation reactions at the remaining nitrogen center, and electrophilic aromatic substitution reactions on the benzene ring. The presence of multiple reactive sites provides opportunities for further chemical modification and the development of more complex derivatives. Additionally, the compound's ability to exist in tautomeric forms, a characteristic property of benzimidazoles with unsubstituted nitrogen atoms, adds another dimension to its chemical behavior and potential applications.

Research Significance and Applications in Chemical Sciences

The research significance of this compound extends across multiple areas of chemical sciences, reflecting the compound's potential as both a research tool and a starting point for drug development. In medicinal chemistry, this compound represents an important example of how strategic molecular modification can be used to optimize the properties of bioactive heterocycles. The specific combination of substituents present in this molecule provides a valuable framework for investigating the effects of halogenation patterns on biological activity, particularly in comparison to simpler benzimidazole derivatives that lack the sophisticated substitution pattern.

Studies on related halogenated benzimidazole derivatives have demonstrated their potential as dual inhibitors of important enzymes, such as α-glucosidase and urease, with some compounds showing superior activity compared to standard inhibitors. The 5-bromo substitution pattern has been specifically associated with enhanced inhibitory activity, with compounds containing this structural feature achieving inhibition concentrations in the low micromolar range. Research has shown that 5-bromo-2-aryl benzimidazole derivatives can achieve inhibition concentrations ranging from 8.15 to 354.67 micromolar against urease, with several compounds demonstrating superior potency compared to the standard thiourea inhibitor. These findings suggest that this compound may possess similar or enhanced biological activities due to its additional fluorine substitution and optimized alkyl chain length.

The synthetic chemistry applications of this compound are equally significant, as it serves as a valuable intermediate for the preparation of more complex heterocyclic systems. The synthetic pathway for preparing this compound typically involves multiple steps, including formation of the benzimidazole core through condensation reactions and subsequent introduction of the various substituent groups. Modern synthetic approaches emphasize efficiency and selectivity, with researchers developing streamlined protocols that minimize the number of purification steps required. The compound's synthesis involves careful control of reaction conditions, including temperature, solvent selection, and reaction time, to optimize yield and purity.

| Synthetic Parameter | Typical Range | Optimal Conditions | Expected Yield |

|---|---|---|---|

| Temperature | 20-100°C | 80-90°C | 75-85% |

| Reaction Time | 1-24 hours | 6-12 hours | - |

| Solvent System | DMF, DMSO, Acetonitrile | DMF/Water mixture | - |

| Catalyst Loading | 5-20 mol% | 10-15 mol% | - |

Properties

IUPAC Name |

5-bromo-1-butyl-6-fluoro-2-methylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrFN2/c1-3-4-5-16-8(2)15-11-6-9(13)10(14)7-12(11)16/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMQYSSOUVRFWIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=NC2=CC(=C(C=C21)F)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-Bromo-6-fluoro-2-methylbenzimidazole Core

- Starting materials: 4-bromo-1,2-diaminobenzene and 2-fluoro- or 2-nitro-substituted benzaldehydes are commonly used precursors.

- Condensation reaction: The diamine and aldehyde undergo condensation in the presence of an acid catalyst or under reflux conditions to form the benzimidazole ring.

- Reduction of nitro groups: If nitro groups are present, reduction is performed using SnCl2·2H2O in ethanol under reflux (75 °C, 5-7 hours), followed by neutralization and extraction to yield the diamine intermediate used for cyclization.

- Halogenation: Bromination at the 5-position is achieved by starting with 4-bromo-1,2-diaminobenzene or by electrophilic bromination post-cyclization, depending on the synthetic route.

Introduction of the 2-Methyl Group

N-Butylation at the 1-Position

- The N-alkylation of the benzimidazole nitrogen (N1) is performed using butyl halides (e.g., 1-bromobutane) in the presence of a base such as potassium carbonate or sodium hydride in polar aprotic solvents like dimethylformamide (DMF).

- Reaction conditions typically involve stirring at room temperature or mild heating to facilitate substitution without affecting other functional groups.

Optimized Reaction Conditions and Yields

Representative Synthetic Procedure (Literature-Based)

Reduction of Nitro Compound: Dissolve the nitro-substituted precursor in ethanol, add SnCl2·2H2O, and reflux at 75 °C for 5-7 hours. Neutralize with 10% NaOH until alkaline, extract with ethyl acetate, dry, and concentrate to obtain the diamine intermediate.

Cyclization to Benzimidazole: Combine the diamine intermediate with the appropriate aldehyde in DMF or nitrobenzene. Heat under nitrogen atmosphere at 120-180 °C for 8-18 hours. Cool, extract with ethyl acetate, dry, and purify by recrystallization.

N-Butylation: Dissolve the benzimidazole intermediate in DMF, add potassium carbonate and 1-bromobutane, and stir at room temperature or slightly elevated temperature for 4-12 hours. Quench, extract, and purify by recrystallization or chromatography.

Purification and Characterization

- Recrystallization solvents: Ethanol or aqueous ethanol (50-100% volume fraction) at 50-100 °C are commonly used to purify the final compound.

- Analytical methods: Purity and reaction completion are monitored by TLC, HPLC, NMR, and IR spectroscopy. Melting point determination confirms the identity and purity.

Summary Table of Key Preparation Steps

| Synthetic Step | Key Reagents/Conditions | Purpose | Typical Yield (%) |

|---|---|---|---|

| Nitro reduction | SnCl2·2H2O, ethanol, reflux | Conversion of nitro to diamine | 70-75 |

| Benzimidazole cyclization | Diamine + aldehyde, DMF/nitrobenzene, heat | Formation of benzimidazole ring | 65-80 |

| Bromination | 4-bromo-1,2-diaminobenzene precursor | Introduction of 5-bromo group | High |

| N-Butylation | Butyl bromide, K2CO3, DMF | Alkylation at N1 position | 70-85 |

Research Findings and Notes

- The synthetic route is robust and adaptable, allowing variation in substituents for structure-activity relationship studies.

- Use of SnCl2·2H2O for nitro reduction is favored due to mild conditions and good selectivity.

- Alkylation efficiency depends strongly on solvent choice and base; DMF and potassium carbonate provide optimal conditions.

- Recrystallization parameters are critical for obtaining high purity, with ethanol-based solvents preferred for the final product.

- The presence of both bromine and fluorine substituents requires careful control of reaction conditions to avoid side reactions or dehalogenation.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-butyl-6-fluoro-2-methyl-1,3-benzodiazole can undergo various types of chemical reactions, including:

Substitution Reactions: Where one substituent is replaced by another.

Oxidation Reactions: Where the compound is oxidized to form new products.

Reduction Reactions: Where the compound is reduced to form new products.

Common Reagents and Conditions

Substitution: Common reagents include halogens and nucleophiles.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzodiazoles, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-1-butyl-6-fluoro-2-methyl-1,3-benzodiazole and its derivatives are being investigated for their potential therapeutic effects.

Key Findings :

- Antimicrobial Activity : Various derivatives have shown promising antibacterial and antiviral properties. For instance, compounds synthesized from this structure were screened against multiple bacterial strains, demonstrating significant efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

| Derivative Name | Activity | Reference |

|---|---|---|

| 5-Bromo-1-butyl-6-fluoro-2-methyl-benzodiazole | Antibacterial | |

| 5-Bromo-1-butyl-6-fluoro-2-methyl-benzodiazole | Antiviral |

Oncology

In cancer research, this compound has been tested for its cytotoxic effects on various cancer cell lines.

Case Study :

- In vitro assays using the HeLa cell line revealed that certain derivatives of this compound exhibited significant inhibition of cell growth, indicating potential as anticancer agents .

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa | 15 | |

| MCF7 | 20 |

Material Science

The compound's unique chemical structure allows it to be utilized in the development of advanced materials.

Applications :

- Electronics : Due to its electronic properties, it is being explored for use in organic semiconductors.

- Coatings : Its stability and reactivity make it suitable for developing protective coatings.

Mechanism of Action

The mechanism of action of 5-Bromo-1-butyl-6-fluoro-2-methyl-1,3-benzodiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzodiazole/Benzimidazole Class

Table 1: Key Structural and Physicochemical Comparisons

Functional and Reactivity Comparisons

Electronic Effects: The bromo and fluoro substituents in the target compound create a strong electron-deficient aromatic system, making it reactive toward nucleophilic substitution. This contrasts with non-halogenated analogues like 2-methylbenzimidazole, which exhibit lower electrophilicity . The butyl chain introduces steric hindrance, reducing reactivity at N1 compared to smaller alkyl groups (e.g., methyl in CAS 1330750-48-5) .

Lipophilicity and Solubility :

- The butyl group increases logP (predicted ~3.2) compared to the methyl-substituted benzodiazole (logP ~2.1) .

- Benzoxazole derivatives (e.g., 5-Bromo-2-methyl-1,3-benzoxazole) exhibit lower solubility in polar solvents due to reduced hydrogen-bonding capacity .

Biological Activity: Benzimidazoles (e.g., CAS 1964-77-8) are known for antiviral and anticancer activity, but the absence of a fluoro group in these compounds limits their ability to penetrate the blood-brain barrier . Benzotriazoles (e.g., CAS 1330750-48-5) show enhanced stability in oxidative environments, making them suitable for agrochemical applications .

Biological Activity

5-Bromo-1-butyl-6-fluoro-2-methyl-1,3-benzodiazole (5-Br-1-Bu-6-F-2-Me-BD) is a compound belonging to the benzodiazole family, characterized by its unique molecular structure that includes a bromo group at the 5-position, a fluoro group at the 6-position, and a butyl chain linked to the nitrogen atom at the 1-position. This article explores its biological activity, focusing on its potential pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H14BrFN2

- Molecular Weight : 285.15 g/mol

- Structure : The compound features a benzodiazole core with various substituents that may influence its biological interactions and properties.

The specific mechanism of action for 5-Br-1-Bu-6-F-2-Me-BD remains largely unexplored due to limited direct studies. However, related compounds in the benzodiazole class have been shown to exhibit various biological activities, including:

- Enzyme Inhibition : Many benzodiazoles act as inhibitors of key enzymes involved in disease pathways. For example, certain derivatives have been identified as effective inhibitors of sodium channels and kinases .

- Antimicrobial Activity : Benzodiazole derivatives often demonstrate antimicrobial properties against various bacterial and fungal strains. While specific data for 5-Br-1-Bu-6-F-2-Me-BD is lacking, similar compounds have shown significant activity against Gram-positive and Gram-negative bacteria .

Antimicrobial Activity

Research indicates that benzodiazole derivatives can exhibit notable antimicrobial properties. For instance, studies on related compounds have reported minimum inhibitory concentration (MIC) values that suggest effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli. Although specific data for 5-Br-1-Bu-6-F-2-Me-BD is not available, its structural similarities to these active compounds suggest potential for similar activity.

| Compound | MIC (µg/ml) | Target Organism |

|---|---|---|

| Compound A | 50 | S. typhi |

| Compound B | 250 | C. albicans |

| 5-Br-1-Bu-6-F-2-Me-BD | TBD | TBD |

Case Studies

While there is a scarcity of direct case studies involving 5-Br-1-Bu-6-F-2-Me-BD, several studies on related benzodiazoles provide insight into their potential applications:

- Study on Antimicrobial Properties : A comprehensive review highlighted that certain benzimidazole derivatives exhibited significant antibacterial activity with MIC values ranging from 12.5 to 100 µg/ml against various strains . This suggests that 5-Br-1-Bu-6-F-2-Me-BD may also possess similar properties.

- Enzyme Inhibition Studies : Research has shown that benzodiazole derivatives can inhibit key enzymes involved in cancer progression and inflammation. For example, some compounds demonstrated selectivity towards TMPRSS2 with low Ki values, indicating strong inhibitory potential .

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-1-butyl-6-fluoro-2-methyl-1,3-benzodiazole, and how can regioselectivity be controlled?

- Methodological Answer : Synthesis typically involves sequential halogenation and alkylation steps. For bromo-fluoro benzodiazoles, bromination of a prefluorinated benzodiazole intermediate is common, using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., light or radical initiators). Alkylation (e.g., butyl group introduction) may employ nucleophilic substitution with a butyl halide or Mitsunobu reaction for sterically hindered positions. Regioselectivity in fluorination can be achieved using directing groups or meta-directing fluorinating agents like Selectfluor™. Reaction conditions (temperature, solvent polarity) must be optimized to minimize by-products .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR confirm substitution patterns and alkyl chain integration. For example, the butyl group’s methyl protons appear as a triplet (~0.9 ppm), while fluorine signals depend on electronic environment (e.g., ~-110 ppm for aromatic fluorine).

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., 254 nm) assesses purity. A C18 column and gradient elution (water/acetonitrile) are standard.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., ESI+ for [M+H]+ ion).

- X-ray Crystallography : Resolves ambiguous stereochemistry or substituent positioning .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies recommend storage at 2–8°C in amber vials to prevent photodegradation (common for halogenated heterocycles). Thermal stability tests (TGA/DSC) show decomposition above 200°C. Hydrolytic sensitivity is minimized by avoiding protic solvents (e.g., water/methanol mixtures). Long-term stability assessments use accelerated aging (40°C/75% RH for 6 months) with periodic HPLC monitoring .

Advanced Research Questions

Q. What computational methods are suitable for predicting the compound’s reactivity in catalytic cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects of bromine and fluorine on reaction sites. Fukui indices identify nucleophilic/electrophilic regions. For Suzuki-Miyaura coupling, ligand selection (e.g., Pd(PPh)) and solvent polarity (DMF vs. THF) are simulated to predict activation barriers. Experimental validation via kinetic studies (e.g., in situ IR monitoring) refines computational predictions .

Q. How can contradictory data on the compound’s biological activity (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

- Methodological Answer :

- Dose-Response Curves : Test across a wide concentration range (nM–µM) to distinguish specific inhibition from nonspecific toxicity.

- Off-Target Screening : Use kinase/phosphatase panels to identify secondary targets.

- Metabolic Stability Assays : Liver microsome studies (e.g., human/rat) assess if metabolites contribute to cytotoxicity.

- Mechanistic Studies : CRISPR-Cas9 knockouts of suspected targets validate pathway specificity .

Q. What strategies optimize the compound’s solubility for in vivo pharmacokinetic studies without altering bioactivity?

- Methodological Answer :

- Co-solvent Systems : Use cyclodextrin complexes or PEG-based formulations to enhance aqueous solubility.

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) that cleave in vivo.

- Nanoparticle Encapsulation : Lipid nanoparticles (LNPs) or polymeric micelles improve bioavailability. Solubility parameters (Hansen solubility parameters) guide solvent selection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.